Enantiomer-Dependent Cysteine Protease Binding: (2S,3S) vs. (2R,3R) Configuration
In a systematic study of trans-epoxysuccinyl-peptide derivatives, the (2S,3S) configuration was demonstrated to be the stereochemical determinant for high-affinity binding to cysteine proteases. Schaschke et al. synthesized matched pairs of E-64 analogues in both (2S,3S) and (2R,3R) configurations and found that binding is 'remarkably favored by the (2S,3S) configuration' [1]. This establishes that the (2S,3S)-dimethyl ester, as the direct synthetic precursor to the (2S,3S)-trans-epoxysuccinyl pharmacophore, is the required enantiomer for producing active cysteine protease inhibitors, whereas the (2R,3R)-dimethyl ester (CAS 85798-25-0) leads to substantially less potent compounds.
| Evidence Dimension | Stereochemical preference for cysteine protease binding |
|---|---|
| Target Compound Data | (2S,3S) configuration: binding 'remarkably favored' – represents the active stereochemistry of natural E-64 |
| Comparator Or Baseline | (2R,3R) configuration: significantly reduced binding affinity across multiple E-64 analogue series |
| Quantified Difference | Qualitative categorical preference: (2S,3S) >> (2R,3R) for S-subsite interactions; CA030-type compounds showed inverted preference, confirming context-dependent but non-interchangeable stereochemistry |
| Conditions | In vitro enzyme inhibition assays against cathepsin B and papain; multiple trans-epoxysuccinyl-peptide derivatives |
Why This Matters
Procurement of the wrong enantiomer (2R,3R, CAS 85798-25-0) yields an intermediate that cannot produce inhibitors with the clinically validated (2S,3S) pharmacophore geometry required for cathepsin B/L inhibition.
- [1] Schaschke, N.; Assfalg-Machleidt, I.; Machleidt, W.; Turk, D.; Moroder, L. E-64 Analogues as Inhibitors of Cathepsin B. On the Role of the Absolute Configuration of the Epoxysuccinyl Group. Bioorg. Med. Chem. 1997, 5 (9), 1789–1797. View Source
